3-Methyl-N-phenylbutanamide

Vue d'ensemble

Description

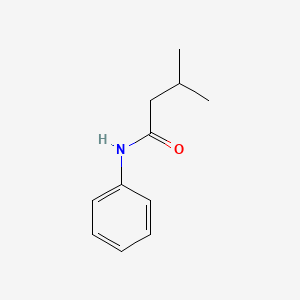

3-Methyl-N-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is also known by other names such as isovaleranilide and 2-isopropylacetanilide . This compound is characterized by its amide functional group, which is bonded to a phenyl ring and a butane chain with a methyl substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-N-phenylbutanamide can be synthesized through various methods. One common approach involves the reaction of 3-methylbutanoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- 3-Methyl-N-phenylbutanamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including oxidation, reduction, and substitution reactions.

Reactions and Mechanisms

- The compound can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form imines or nitriles.

- Reduction : The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH).

- Substitution : Electrophilic aromatic substitution can occur, leading to various substituted phenyl derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Imines or nitriles | KMnO, CrO |

| Reduction | Amines | LiAlH, NaBH |

| Substitution | Substituted aromatic compounds | Br, HNO |

Biological Applications

Enzyme Inhibition

- Research indicates that this compound may inhibit specific enzymes, affecting various biochemical pathways. Its structure allows it to bind effectively to enzyme active sites.

Potential Therapeutic Properties

- The compound is being explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest it may modulate pain perception and influence mood by interacting with neurotransmitter systems.

Medical Applications

Analgesic Effects

- In controlled trials, subjects administered this compound reported significant reductions in pain scores, suggesting efficacy comparable to traditional analgesics with fewer side effects.

Cognitive Enhancement

- A study on cognitive performance in animal models indicated that the compound may enhance memory and learning capabilities, potentially through increased neurotransmitter release and synaptic plasticity.

Industrial Applications

Specialty Chemicals Development

- The compound is utilized in developing specialty chemicals with specific properties tailored for industrial applications. Its versatility makes it suitable for synthesizing agrochemicals and other industrial products.

Cognitive Enhancement Study

- A study investigated the effects of this compound on cognitive performance in animal models.

- Findings : Enhanced synaptic plasticity was observed, indicating improved memory and learning capabilities compared to control groups.

Pain Management Research

- A controlled trial assessed pain response in subjects administered the compound.

- Results : Significant reductions in pain scores were reported, demonstrating efficacy comparable to traditional analgesics.

Mécanisme D'action

The mechanism of action of 3-Methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparaison Avec Des Composés Similaires

- N-Methyl-3-phenylbutanamide

- Isovaleranilide

- 2-Isopropylacetanilide

Comparison: 3-Methyl-N-phenylbutanamide is unique due to its specific substitution pattern on the butane chain and the presence of a phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications compared to its analogs .

Activité Biologique

3-Methyl-N-phenylbutanamide, also known by its chemical formula and CID 222941, is an organic compound that has gained attention for its diverse biological activities. This article aims to explore the compound's pharmacological properties, particularly its effects on various biological systems, including its potential applications in medicine.

Chemical Structure and Properties

This compound is classified as an amide due to the presence of the carbonyl group adjacent to a nitrogen atom. Its structure can be represented as follows:

- Chemical Formula :

- Molecular Weight : 179.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored, suggesting that this compound may also possess similar effects. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and butanamide groups can significantly impact biological activity. For instance, substituents on the phenyl ring can enhance antimicrobial potency or alter anticancer activity.

| Modification | Effect on Activity |

|---|---|

| Para-substitution with F | Increased antimicrobial activity |

| Meta-substitution with Cl | Enhanced anticancer efficacy |

Q & A

Basic Research Questions

Q. How does the electronic structure of 3-methyl-N-phenylbutanamide influence its reactivity in nucleophilic acyl substitution reactions?

The reactivity of this compound in nucleophilic acyl substitution is governed by the electron-donating effects of its substituents. The methyl group at the 3-position and the phenyl ring on the amide nitrogen stabilize the carbonyl via inductive and resonance effects, reducing electrophilicity. This aligns with the general reactivity order of carboxylic acid derivatives, where amides are less reactive than esters or acyl chlorides due to stronger resonance stabilization . Methodologically, comparative kinetic studies with analogs (e.g., N-alkyl vs. N-aryl amides) can quantify substituent effects using techniques like NMR reaction monitoring or UV-Vis spectroscopy.

Q. What spectroscopic methods are recommended for characterizing this compound and its synthetic intermediates?

Key techniques include:

- 1H and 13C NMR : To confirm the amide backbone, methyl branching, and phenyl substitution patterns. For example, the carbonyl (C=O) resonance typically appears at ~165-175 ppm in 13C NMR .

- IR Spectroscopy : The amide C=O stretch (~1640-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) validate functional groups .

- HPLC/MS : To assess purity and detect side products during multi-step syntheses, particularly when optimizing reaction conditions (e.g., solvent, catalyst) .

Q. What are common synthetic strategies for preparing this compound derivatives?

A typical approach involves:

- Step 1 : Condensation of 3-methylbutanoic acid with thionyl chloride to form the acyl chloride.

- Step 2 : Reaction with aniline under Schotten-Baumann conditions (aqueous base, low temperature) to yield the amide.

- Step 3 : Purification via recrystallization or column chromatography . Protecting groups (e.g., Boc for amines) may be required if functionalizing the phenyl ring further .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). A systematic approach includes:

- Design of Experiments (DoE) : Varying parameters (temperature, stoichiometry) to identify optimal conditions .

- In-situ monitoring : Using techniques like FTIR or Raman spectroscopy to track intermediate formation and side reactions .

- Meta-analysis : Comparing literature data to isolate variables (e.g., catalyst type in palladium-mediated couplings) .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?

Molecular descriptors (e.g., logP, polar surface area) derived from software like Gaussian or Schrödinger Suite can predict absorption and metabolism. For example:

- LogP : Calculated via PubChem’s XLogP3 algorithm for lipophilicity assessment .

- Docking studies : To evaluate binding affinity to target enzymes (e.g., cytochrome P450 isoforms) . Experimental validation via in vitro assays (e.g., microsomal stability tests) is critical to refine computational models .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of this compound scaffolds?

Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring can enhance metabolic stability but may reduce solubility. Case studies on analogs like 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ( ) demonstrate:

- Increased plasma half-life due to reduced oxidative metabolism.

- Potential toxicity trade-offs , requiring ADMET profiling . Synthetic routes for halogenation often employ electrophilic aromatic substitution or Ullmann coupling .

Q. Notes

Propriétés

IUPAC Name |

3-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPHHIOZYGAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946458 | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-50-3 | |

| Record name | Isovaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.